7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Overview

Description

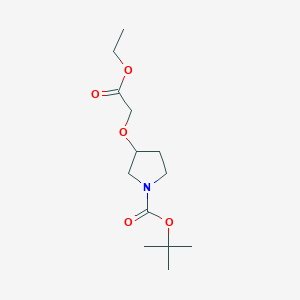

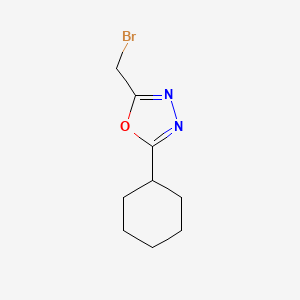

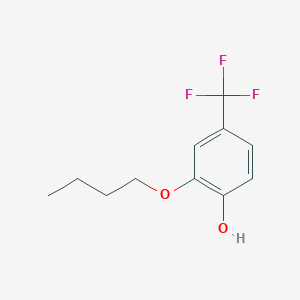

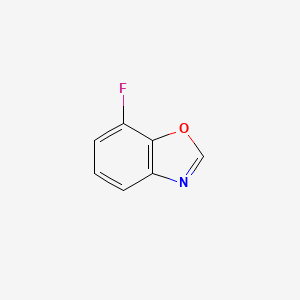

7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a chemical compound with the following characteristics:

- Chemical Formula : C₁₃H₁₃FN₂O

- Molecular Weight : Approximately 230.25 g/mol

- Structure : It consists of an indazole ring with a fluoro substituent at the 7th position and a tetrahydro-2H-pyran-2-yl group attached.

Synthesis Analysis

The synthesis of this compound involves several steps, which may vary based on the specific synthetic route. Researchers have explored various methods to access it, including:

- Cyclization Reactions : Formation of the indazole ring through cyclization of appropriate precursors.

- Fluorination : Introduction of the fluorine atom at the 7th position.

- Tetrahydro-2H-pyran-2-YL Group Incorporation : Attachment of the tetrahydro-2H-pyran-2-yl moiety.

Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole reveals its key features:

- The indazole core provides aromaticity and potential for π-π interactions.

- The fluoro substituent enhances lipophilicity and may impact binding interactions.

- The tetrahydro-2H-pyran-2-yl group contributes to overall stability.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as:

- Substitution Reactions : Fluorine substitution or other functional group modifications.

- Cyclizations : Formation of heterocyclic derivatives.

- Redox Reactions : Oxidation or reduction processes.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the temperature at which it transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents.

- Stability : Consider its stability under different conditions (e.g., pH, temperature).

Scientific Research Applications

Synthesis and Application in Fluorescent Materials

- Research has demonstrated the utility of indazoles in synthesizing new fluorescent materials. A study describes the synthesis of indazoles from pyrazoles and internal alkynes, highlighting their application in developing new fluorophores by altering photochemical properties through substituent variation at the benzene ring (Og Soon Kim et al., 2017). Another investigation into fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores reported the synthesis of derivatives exhibiting bright fluorescence, potentially useful for sensing strongly acidic environments (Anna Wrona-Piotrowicz et al., 2022).

Medicinal Chemistry Building Blocks

- Fluorinated pyrazoles have garnered attention as valuable building blocks in medicinal chemistry due to their enhanced properties. A method for synthesizing new 3-amino-4-fluoropyrazoles has been developed, offering a pathway for further functionalization and application in drug discovery (Riccardo Surmont et al., 2011).

Agricultural and Pharmaceutical Active Ingredients

- The synthesis of fluorine-containing pyrazoles and their benzocondensed derivatives, indazoles, has expanded due to their interesting properties for use in agricultural and pharmaceutical actives. This research primarily focuses on the synthesis methods and fundamental applications in various fields, emphasizing the importance of these compounds in developing new therapeutic agents and agrochemicals (S. Fustero et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

- Studies on iridium(III) complexes with phenylpyrazole derivatives as main ligands have shown that these compounds can be used to tune the emission color of OLEDs. This application is crucial for the development of electronic displays and lighting technologies (Zhi-Gang Niu et al., 2018).

Safety And Hazards

- Toxicity : Evaluate potential toxicity based on structural features.

- Handling Precautions : Follow safety guidelines during synthesis and handling.

- Environmental Impact : Assess its impact on the environment.

Future Directions

Future research could explore:

- Biological Activity : Investigate its pharmacological effects.

- Derivatives : Design and synthesize analogs for improved properties.

- Applications : Explore its potential in drug development or other fields.

properties

IUPAC Name |

7-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIIPLUZAQEHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC=C3F)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)